Phenyl (4-methylthiazol-2-yl)carbamate
Overview
Description
Synthesis Analysis
Carbamates, including PMTC, can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The molecular structure of PMTC consists of a phenyl group attached to a carbamate group, which is further attached to a 4-methylthiazol-2-yl group.Chemical Reactions Analysis
Carbamates, such as PMTC, can undergo various chemical reactions. For instance, they can be used in tin-catalyzed transcarbamoylation, which involves the reaction of primary and secondary alcohols with phenyl carbamate . This reaction proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .Physical and Chemical Properties Analysis
PMTC is a white crystalline solid. Its molecular weight is 234.28 g/mol.Scientific Research Applications
Antimicrobial Properties
Metal Complexes with Antimicrobial Activities : Carbamate ligands derived from 4-(1-methyl-1-phenylcyclobutyl-3-yl)-2-aminothiazole, similar in structure to Phenyl (4-methylthiazol-2-yl)carbamate, have been synthesized and characterized. These ligands and their metal complexes showed significant antimicrobial activities against various bacteria and yeasts, indicating their potential in antimicrobial applications (Cukurovalı et al., 2001).
Antimicrobial Activities of Novel Sulfonamide Hybrids : Novel sulfonamide carbamates, related to this compound, demonstrated potent antimicrobial activities against certain bacteria, underlining their potential in combating microbial infections (Hussein, 2018).
Antitumor Applications
Potential Antineoplastic Agents : A study focused on bis(methylcarbamate) derivatives of heterocycles, similar to this compound, for their potential antineoplastic properties. These compounds, however, did not exhibit significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
Synthesis of Antitumor and Antifilarial Agents : Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound related to this compound, showed notable activity in inhibiting leukemia cell proliferation and possessed in vivo antifilarial activity, suggesting its potential as an antitumor and antifilarial agent (Kumar et al., 1993).
Synthesis-Related Studies
Synthesis of Carbamate Derivatives : Research has been conducted on the synthesis of various carbamate derivatives, including those structurally related to this compound, for different applications in medicinal chemistry (Gan et al., 2021).
Novel Carbamides with Antitumor Activity : Isoxazolyl- and isothiazolylcarbamides, similar in structure to this compound, have been synthesized and some showed high antitumor activity, indicating their potential in cancer therapy (Potkin et al., 2014).
Mechanism of Action
Target of Action
Phenyl (4-methylthiazol-2-yl)carbamate is a compound that belongs to the class of organic compounds known as carbamates Carbamates in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . They impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
Carbamates, the class of compounds to which this compound belongs, are known to participate in various biological activities .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes . These properties can impact the bioavailability of this compound.
Result of Action
Carbamates, the class of compounds to which this compound belongs, are known to have various medicinal properties .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
They can modulate inter- and intramolecular interactions with the target enzymes or receptors .
Molecular Mechanism
Carbamates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYDFOVMXTZFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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